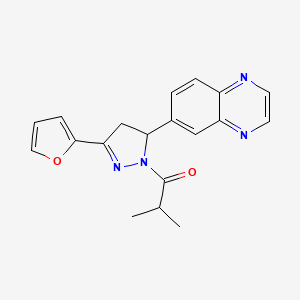

1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Description

The compound 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a pyrazoline derivative featuring a quinoxaline core and a furan-2-yl substituent. Its structure combines electron-rich heterocycles (furan and quinoxaline) with a propanone moiety, making it a candidate for applications such as corrosion inhibition . Pyrazoline derivatives are widely studied due to their diverse reactivity, stability, and adaptability in medicinal and materials chemistry. Computational tools like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) have been critical in elucidating its electronic and structural properties.

Properties

IUPAC Name |

1-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-12(2)19(24)23-17(11-16(22-23)18-4-3-9-25-18)13-5-6-14-15(10-13)21-8-7-20-14/h3-10,12,17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSBMOYGOACHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one (CAS Number: 941905-52-8) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 320.3 g/mol. The structure features a furan ring and a quinoxaline moiety, which are known to enhance biological activity in similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.3 g/mol |

| CAS Number | 941905-52-8 |

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential in multiple therapeutic areas.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values suggest potent antiproliferative effects.

- NCI-H460 (lung cancer) : Demonstrated significant cytotoxic activity.

In a study by Rajesekaran et al., compounds similar to this pyrazole were reported to have IC50 values as low as 0.08 µM against MCF-7 cells, indicating strong anticancer potential .

Anti-inflammatory Activity

The compound's anti-inflammatory effects are noteworthy. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. A novel series of pyrazole derivatives demonstrated significant anti-inflammatory activity with IC50 values in the nanomolar range .

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related pyrazole derivatives have shown broad-spectrum antibacterial and antifungal activities. For instance, compounds with similar structures have exhibited effective inhibition against pathogenic bacteria and fungi .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes such as cyclooxygenases and monoamine oxidases, leading to reduced inflammation and altered metabolic pathways.

- Induction of Apoptosis : Through modulation of signaling pathways involved in cell survival and apoptosis, the compound can promote cancer cell death.

- Antioxidant Properties : Pyrazoles are known for their antioxidant capabilities, which can protect cells from oxidative stress and contribute to their anticancer efficacy .

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

- Study on MCF-7 Cells : A derivative showed an IC50 value of 0.08 µM, indicating high potency against breast cancer cells .

- Inflammation Model : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in animal models, supporting their potential use in inflammatory diseases .

Scientific Research Applications

Biological Activities

Anticancer Properties : Research indicates that derivatives of quinoxaline and pyrazole compounds exhibit promising anticancer activities. For instance, studies have shown that certain derivatives of quinoxaline can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range. The incorporation of furan and pyrazole moieties enhances these compounds' biological activities, making them potential candidates for further development as anticancer agents .

Antimicrobial Activity : Compounds containing quinoxaline and pyrazole frameworks have also been studied for their antimicrobial properties. Some derivatives demonstrated significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure may enhance antimicrobial efficacy by increasing the compound's reactivity towards microbial targets .

Applications in Drug Development

The unique structural features of 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one position it as a valuable scaffold in drug design:

- Targeting Specific Biological Pathways : The compound's ability to interact with specific enzymes or receptors can be exploited to develop targeted therapies for diseases such as cancer. Its design allows for modifications that can enhance selectivity and reduce side effects.

- Lead Compound in Anticancer Drug Discovery : Given its promising anticancer activity, this compound could serve as a lead structure for synthesizing more potent analogs through structural modifications aimed at optimizing biological activity.

- Potential in Antimicrobial Formulations : The antimicrobial properties suggest potential applications in developing new antibiotics or antifungal treatments, particularly against resistant strains of bacteria.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated a series of quinoxaline derivatives, including those structurally related to this compound. The derivatives were tested against human cancer cell lines (HCT-116 and MCF-7). Results showed several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative effects .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of various pyrazole derivatives against common pathogens. Among the tested compounds, some demonstrated remarkable inhibition against Pseudomonas aeruginosa and Mycobacterium smegmatis, showcasing the potential application of these compounds in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Corrosion Inhibition

The compound is part of a broader class of quinoxaline-pyrazoline hybrids. Key analogues and their properties are summarized below:

Key Observations:

Computational and Experimental Insights

- Crystallography : SHELXL refinements reveal that bulkier substituents (e.g., 2-methylpropan-1-one) introduce steric hindrance, reducing packing efficiency in crystal lattices .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one?

- Methodological Answer : A general procedure involves refluxing equimolar quantities of the pyrazole precursor (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) and a ketone derivative in ethanol for 2 hours, followed by recrystallization from a DMF–EtOH (1:1) mixture . For reproducibility, monitor reaction progress via TLC and optimize solvent polarity (e.g., ethanol vs. DMF) to improve yield. Key parameters include:

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement . Key steps:

- Data Collection : Cool crystals to 100 K to minimize thermal motion .

- Refinement Parameters : Apply full-matrix least-squares refinement with SHELXL, treating hydrogen atoms isotropically and non-hydrogens anisotropically. Use the HKLF 4 format for intensity integration .

- Validation : Check for R-factor convergence (target < 0.05) and validate geometry using CCDC standards .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

- Electrostatic Potential (ESP) : Calculate ESP surfaces to identify nucleophilic/electrophilic regions.

- Orbital Composition : Use Löwdin population analysis to quantify contributions of furan and quinoxaline moieties to frontier orbitals (HOMO/LUMO).

- Charge Transfer : Combine with DFT (B3LYP/6-311+G(d,p)) to model excited-state transitions relevant to photophysical applications .

Q. What strategies can resolve contradictions in experimental vs. computational bond-length data?

- Methodological Answer : Cross-validate using hybrid methods:

- Experimental : Refine X-ray data with SHELXL, focusing on anisotropic displacement parameters .

- Computational : Perform DFT geometry optimization (e.g., Gaussian09 at B3LYP/def2-SVP level) and compare bond lengths. Discrepancies >0.02 Å suggest thermal motion artifacts or basis set limitations .

- Statistical Analysis : Apply Bland-Altman plots to assess systematic biases between methods.

Q. How can structure-activity relationship (SAR) studies predict biological activity?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize quinoxaline’s π-π stacking and pyrazole’s hydrogen-bonding motifs .

- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic furan, hydrogen-bond acceptors) using Schrödinger’s Phase.

- Validation : Compare with pyrazole-based analogues showing inhibitory activity (IC₅₀ data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.